Obidoxime chloride
Overview
Description
Obidoxime chloride is a drug that belongs to the group of oximes . It is used for the treatment of organophosphorus (OP) poisoning as it has the ability to reverse the binding of organophosphorus compounds to the enzyme acetylcholinesterase (AChE) .
Synthesis Analysis
The synthesis of Obidoxime chloride involves complex chemical reactions. A high-performance liquid chromatography method with diode-array detection (HPLC-DAD) was developed for the simultaneous quantification of the enzyme-reactivating oximes obidoxime .Molecular Structure Analysis
The molecular formula of Obidoxime chloride is C14H16Cl2N4O3 . Its molecular weight is 359.21 g/mol .Chemical Reactions Analysis
Obidoxime chloride is known to react with organophosphorus compounds. Oximes such as obidoxime, pralidoxime, and HI-6 are the only currently available therapeutic agents to reactivate inhibited acetylcholinesterase (AChE) in case of intoxications with organophosphorus (OP) compounds .Physical And Chemical Properties Analysis
Obidoxime chloride has a molecular weight of 359.2 g/mol . Its molecular formula is C14H16Cl2N4O3 .Scientific Research Applications
Neuromuscular Junctions and Acetylcholine Receptor Effects
Obidoxime chloride has been studied for its impact on frog neuromuscular junctions. It demonstrates a weak direct depolarizing effect and a potentiating effect on acetylcholine-induced depolarization. Interestingly, it acts both as an inhibitor of acetylcholinesterase and as a partial antagonist of the acetylcholine receptor, with its antagonistic effect typically masked by its predominant anticholinesterase effect (Caratsch & Waser, 1984).
Analytical Methods
A rapid, selective, and accurate quantitative NMR method was developed for the simultaneous analysis of obidoxime chloride and atropine sulfate in parenteral injection devices, showcasing its utility in analytical chemistry (Sharma et al., 2009).
Degradation and Stability
Research on the degradation of obidoxime chloride in concentrated acidic solutions provides insight into its stability and degradation mechanism, which is critical for its storage and effectiveness (Rubnov et al., 1999).
Neuromuscular Function and Oxime Concentration
Studies have assessed obidoxime's effects on neuromuscular function and the relationship between oxime and atropine concentrations in organophosphate poisoning treatment (Thiermann et al., 2009).
Formulation and Stability for Autoinjectors
Development of a combined solution formulation of atropine sulfate and obidoxime chloride for autoinjectors highlights its application in emergency medicine and the importance of stability testing for such formulations (Ettehadi et al., 2013).
Isomer Separation and Shelf-Life
Research on the separation of geometrical isomers of obidoxime and analysis of its shelf-life underscores the significance of isomer purity and stability in pharmaceutical applications (Spöhrer & Eyer, 1995).
Anticholinergic Properties and Selectivity
A study comparing obidoxime and atropine's effects on cholinergic stimulation reveals that obidoxime has anti-muscarinic effects, with a selectivity for M2 muscarinic receptors. This could be vital in the context of organophosphorus poisoning treatment (Soukup et al., 2010).
Future Directions
The effectiveness of oximes like obidoxime chloride in the treatment of organophosphorus poisoning is still a topic of ongoing research . The development of novel compounds intended to replace or supplement the established and licensed oximes is slow, and none of the novel compounds is suitable for transfer into advanced development or into clinical use .
properties
IUPAC Name |
(NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3.2ClH/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;;/h1-10H,11-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFJVJZWVSPZLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[N+](=CC=C1/C=N/O)COC[N+]2=CC=C(C=C2)/C=N/O.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Obidoxime chloride | |
CAS RN |
114-90-9 | |
Record name | Obidoxime chloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Obidoxime chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OBIDOXIME CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HXR312Z9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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